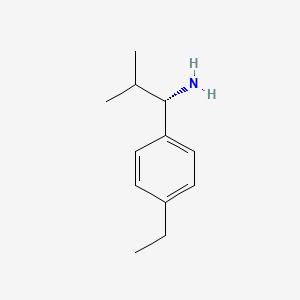![molecular formula C12H21FN2O2 B12976855 tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1357354-21-2](/img/structure/B12976855.png)
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3
Preparation Methods
The synthesis of tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. In the industrial sector, it is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate and tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate . These compounds share a similar spirocyclic framework but differ in their functional groups and specific properties. The uniqueness of this compound lies in its fluoromethyl group, which can impart distinct chemical and biological properties.
Properties
CAS No. |
1357354-21-2 |
|---|---|
Molecular Formula |
C12H21FN2O2 |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-9(12)6-13/h9,14H,4-8H2,1-3H3 |
InChI Key |
XAVRNLKNOPDIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)

![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)

![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)



